molecular formula C11H8ClNO2 B1349196 6-Chloro-2-methylquinoline-4-carboxylic acid CAS No. 436087-49-9

6-Chloro-2-methylquinoline-4-carboxylic acid

Cat. No. B1349196
M. Wt: 221.64 g/mol
InChI Key: GSWWVOHRAYFEHC-UHFFFAOYSA-N
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Scientific Research Applications

Crystal Structure Studies

Studies have shown that compounds similar to 6-Chloro-2-methylquinoline-4-carboxylic acid, such as those involving 4-methylquinoline, play a significant role in crystallography. For example, the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with various chloro- and nitro-substituted benzoic acids have been determined, providing insights into hydrogen bonding and crystal formation (Ishida, 2021).

Synthesis of Novel Compounds

Research has involved the use of chloro- and methylquinolines in synthesizing novel compounds. For example, 4-Chloro-2-methylquinolines were used in reactions with various agents to yield substituted dibenzonaphthyridines and other heterocyclic compounds, indicating their utility in synthetic organic chemistry (Manoj & Prasad, 2009).

Pharmaceutical Research

While avoiding specific drug uses and dosages, it's notable that compounds structurally similar to 6-Chloro-2-methylquinoline-4-carboxylic acid have been studied for potential pharmaceutical applications. For instance, compounds with isoquinoline structures have shown potential as prolylhydroxylase inhibitor drug candidates, highlighting the potential of such compounds in drug development (Thevis et al., 2008).

Photodegradation Studies

The photodegradation of quinolinecarboxylic herbicides in aqueous systems, including compounds structurally related to 6-Chloro-2-methylquinoline-4-carboxylic acid, has been studied. This research is significant for understanding the environmental impact and degradation pathways of such compounds (Pinna & Pusino, 2012).

Interaction with DNA

Studies on the interaction of quinoline derivatives with DNA have been conducted, which is important for understanding the biological activity of these compounds. The interaction of thieno-benzo-naphthyridine-2-carboxylic acids, derived from quinoline compounds, with DNA has been explored using various methods, suggesting potential biological significance (Naik et al., 2006).

Future Directions

The future directions for “6-Chloro-2-methylquinoline-4-carboxylic acid” are not explicitly mentioned in the retrieved papers. However, given the versatile applications of quinoline in the fields of industrial and synthetic organic chemistry, as well as its significant role in medicinal chemistry2, further research and development in this area can be anticipated.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

6-chloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWVOHRAYFEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360669
Record name 6-chloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylquinoline-4-carboxylic acid

CAS RN

436087-49-9
Record name 6-chloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
I Chaaban, OH Rizk, TM Ibrahim, SS Henen… - Bioorganic …, 2018 - Elsevier
… In Scheme 1, Pfitzinger reaction [13] was adopted to synthesize 6-chloro-2-methylquinoline-4-carboxylic acid 1 in a very good yield through the condensation of 5-chloroisatin with …
Number of citations: 23 www.sciencedirect.com

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